Several scientific databases were searched, including PubChem , ChemSpider , and Google Scholar, but no published research articles or patents mentioning this specific compound were found.
While the exact research applications are unknown, the structure of the compound offers some clues about potential areas of interest. The presence of a maleimide group (the 1H-pyrrole-2,5-dione ring) suggests possible applications in:
Maleimides are known for their ability to react with thiols (sulfhydryl groups) to form stable thioether linkages. This property makes them useful in bioconjugation reactions for attaching biomolecules like antibodies or peptides to thiol-containing surfaces or molecules .
Some maleimide derivatives have been shown to inhibit enzymes, particularly those with cysteine residues in their active sites. However, further research would be needed to determine if this specific compound has any enzyme inhibitory activity.
More research is required to definitively identify the scientific research applications of 1-{4-[(2E)-3-(2,6-Dichlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione. This might involve studies on its synthesis, characterization, and biological activity.
1-{4-[(2E)-3-(2,6-Dichlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione is a synthetic organic compound characterized by its unique structural features. It comprises a pyrrole ring substituted with a phenyl group and further modified with a dichlorophenyl prop-2-enoyl moiety. The molecular formula of this compound is C19H11Cl2NO3, and it is known for its potential applications in medicinal chemistry and material science due to its distinctive chemical properties .
The biological activity of 1-{4-[(2E)-3-(2,6-Dichlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione has been explored in various studies. Its structural characteristics suggest potential anti-cancer properties, as compounds with similar structures have shown cytotoxic effects against different cancer cell lines. Additionally, the dichlorophenyl group may enhance its reactivity and biological efficacy compared to other related compounds.
The synthesis of 1-{4-[(2E)-3-(2,6-Dichlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione typically involves several key steps:
1-{4-[(2E)-3-(2,6-Dichlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione has potential applications in:
Studies on the interactions of this compound with biological macromolecules are crucial for understanding its mechanism of action. Preliminary data suggest that it may interact with DNA and proteins involved in cell signaling pathways, which could explain its cytotoxic effects observed in vitro. Further research is needed to elucidate these interactions comprehensively.
Several compounds share structural similarities with 1-{4-[(2E)-3-(2,6-Dichlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-(Dimethylamino)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione | C15H14N2O3 | Contains a dimethylamino group enhancing solubility |
| 3,4-Dichloro-1-[2-(2,6-dichlorophenyl)propyl]-1H-pyrrole-2,5-dione | C13H9Cl4NO2 | Features multiple chlorine substituents affecting reactivity |
| 1-(3,4-Dichlorophenyl)-1H-pyrrole-2,5-dione | C10H5Cl2NO2 | Lacks the additional phenyl substitution but retains dichlorophenyl moiety |
The uniqueness of 1-{4-[(2E)-3-(2,6-Dichlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione lies in its specific structural features that confer distinct chemical and biological properties. The presence of both the dichlorophenyl group and the pyrrole ring enhances its reactivity and potential biological activity compared to other similar compounds .